

# 4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development

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## Compound of Interest

Compound Name: 4-Amino-6-bromoquinoline

Cat. No.: B1272292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-6-bromoquinoline**, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its central role in the development of novel therapeutic agents.

## Core Physicochemical Properties

**4-Amino-6-bromoquinoline** is a halogenated quinoline derivative with the molecular formula C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>.<sup>[1]</sup> Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active compounds. The presence of an amino group at the 4-position and a bromine atom at the 6-position provides versatile handles for synthetic modification, making it a valuable intermediate in the synthesis of potential antimalarial and anticancer agents.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	223.07 g/mol	<a href="#">[1]</a>
CAS Number	65340-73-0	<a href="#">[1]</a>
Appearance	Solid	
Synonyms	6-Bromoquinolin-4-ylamine	<a href="#">[1]</a>

## Synthetic and Analytical Protocols

The synthesis and analysis of **4-Amino-6-bromoquinoline** are critical steps in its application for drug discovery. Below are detailed experimental protocols for its preparation and characterization.

### Experimental Protocol: Synthesis of 4-Amino-6-bromoquinoline

A common and effective method for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. The following protocol is adapted from established procedures for the synthesis of similar 4-aminoquinoline compounds.

Reaction: Nucleophilic Aromatic Substitution

- Starting Material: 6-Bromo-4-chloroquinoline
- Reagent: Ammonia source (e.g., aqueous ammonia, ammonium chloride/ammonia gas)
- Solvent: A polar, high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).
- Temperature: Elevated temperatures, typically in the range of 120-180 °C, are required to facilitate the substitution reaction.
- Procedure:

- In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in the chosen solvent.
- Add an excess of the ammonia source to the reaction mixture.
- Heat the mixture to the specified temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- If using phenol as a solvent, dilute the mixture with a suitable organic solvent like dichloromethane and wash with an aqueous sodium hydroxide solution to remove the phenol.
- The crude product can then be purified by recrystallization or column chromatography to yield **4-Amino-6-bromoquinoline**.

## Analytical Protocols

Ensuring the purity and identity of synthesized **4-Amino-6-bromoquinoline** is paramount.

High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
- Detection: Monitoring at a wavelength where the quinoline ring exhibits strong absorbance, typically around 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter before injection.

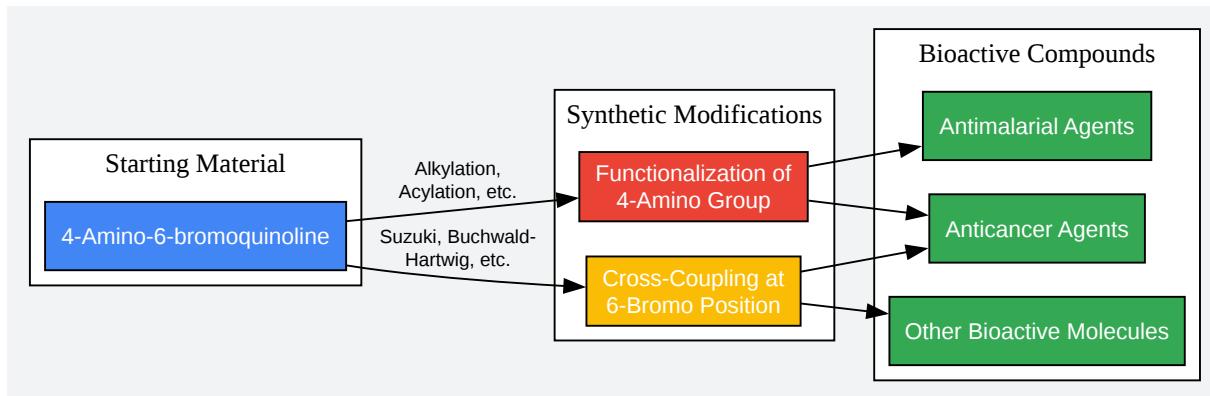
## Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group is often necessary to improve volatility and thermal stability.

- **Derivatization:** The amino group can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride.
- **Instrumentation:** A standard GC-MS system.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- **Carrier Gas:** Helium.
- **Oven Program:** A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the derivatized compound.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV, scanning a mass range appropriate for the expected molecular ion and fragmentation pattern.

## Role in Drug Discovery

**4-Amino-6-bromoquinoline** serves as a critical starting material for the synthesis of a wide array of bioactive molecules. Its utility lies in the ability to functionalize both the amino group and the bromine atom, allowing for the creation of diverse chemical libraries for screening.



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## References

- 1. chemimpex.com [chemimpex.com]
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